2-[(4-Chlorobenzyl)thio]propanoic acid chemical properties and structure
2-[(4-Chlorobenzyl)thio]propanoic acid chemical properties and structure
An In-depth Technical Guide to 2-[(4-Chlorobenzyl)thio]propanoic Acid: Chemical Properties, Structure, and Synthesis
Authored by: A Senior Application Scientist
Foreword: This technical guide provides a comprehensive overview of 2-[(4-Chlorobenzyl)thio]propanoic acid, a molecule of interest in the fields of medicinal chemistry and organic synthesis. While specific experimental data on this compound is not extensively available in public literature, this document synthesizes information from analogous structures and fundamental chemical principles to offer a robust profile. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.
Molecular Structure and Chemical Properties
2-[(4-Chlorobenzyl)thio]propanoic acid is a carboxylic acid containing a thioether linkage and a 4-chlorobenzyl moiety. The presence of these functional groups dictates its chemical reactivity and potential biological activity.
The structure incorporates a chiral center at the second carbon of the propanoic acid chain, meaning it can exist as two enantiomers, (R)- and (S)-2-[(4-Chlorobenzyl)thio]propanoic acid. The stereochemistry could significantly influence its biological interactions.
Molecular Formula: C₁₀H₁₁ClO₂S
Molecular Weight: 230.71 g/mol
SMILES Code: CC(SCC1=CC=C(Cl)C=C1)C(O)=O
Chemical Structure Diagram:
Caption: Proposed synthetic workflow for 2-[(4-Chlorobenzyl)thio]propanoic acid.
Detailed Experimental Protocol:
Materials:
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2-Mercaptopropanoic acid [1][2]* 4-Chlorobenzyl chloride [3]* Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
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Dimethylformamide (DMF) or Acetone
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Hydrochloric acid (HCl), 1M solution
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation of the Thiol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-mercaptopropanoic acid (1.0 equivalent) in a suitable solvent like DMF or acetone. Add a base (e.g., K₂CO₃, 1.2 equivalents, or NaH, 1.1 equivalents) portion-wise at 0 °C. Stir the mixture for 30 minutes to an hour to allow for the formation of the thiolate salt. The use of a base is crucial to deprotonate the thiol, making it a more potent nucleophile. [4]
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Nucleophilic Attack: To the solution of the thiolate, add a solution of 4-chlorobenzyl chloride (1.0 equivalent) in the same solvent dropwise at 0 °C. The reaction is a classic Sₙ2 displacement where the thiolate attacks the benzylic carbon, displacing the chloride ion. [5]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Acidify the aqueous mixture to a pH of approximately 2-3 with 1M HCl to protonate the carboxylic acid.
-
Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic data can be predicted based on the molecular structure.
-
¹H NMR:
-
A singlet around 3.8-4.0 ppm corresponding to the two protons of the benzylic CH₂ group.
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A quartet around 3.5-3.7 ppm for the methine proton (CH) of the propanoic acid moiety, coupled to the adjacent methyl group.
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A doublet around 1.5-1.7 ppm for the three protons of the methyl (CH₃) group.
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Aromatic protons will appear as two doublets in the range of 7.2-7.4 ppm, characteristic of a 1,4-disubstituted benzene ring.
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A broad singlet for the carboxylic acid proton (COOH) typically above 10 ppm, which is D₂O exchangeable.
-
-
¹³C NMR:
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A signal for the carbonyl carbon (C=O) of the carboxylic acid around 170-180 ppm.
-
Aromatic carbons in the range of 125-140 ppm.
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A signal for the benzylic carbon (CH₂) around 35-40 ppm.
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A signal for the methine carbon (CH) around 40-45 ppm.
-
A signal for the methyl carbon (CH₃) around 20-25 ppm.
-
-
IR Spectroscopy:
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A broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹.
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A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹.
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C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹.
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C-S stretch, which is typically weak, around 600-800 cm⁻¹.
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A C-Cl stretch around 1090-1015 cm⁻¹.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observable. The isotopic pattern for one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in M⁺ and M+2 peaks.
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Potential Applications and Biological Activity
The chemical structure of 2-[(4-Chlorobenzyl)thio]propanoic acid suggests several avenues for investigation into its biological activity.
Relationship Between Structure and Potential Activity:
Caption: Logical relationship between structural motifs and potential biological activities.
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Antimicrobial Properties: Propanoic acid and its derivatives are known to possess antimicrobial activity. [6][7]Furthermore, many antimicrobial compounds contain chlorinated aromatic rings. [8][9]The combination of these two features in the target molecule makes it a candidate for screening against various bacterial and fungal strains.
-
Leukotriene Biosynthesis Inhibition: A structurally related compound, L-663,536 (3-[1-(4-chlorobenzyl)-3-t-butyl-thio-5-isopropylindol-2-yl]-2, 2-dimethylpropanoic acid), is a potent inhibitor of leukotriene biosynthesis. [10]Given the shared 4-chlorobenzyl and thioether motifs, it is plausible that 2-[(4-Chlorobenzyl)thio]propanoic acid could exhibit similar activity. Leukotriene inhibitors are valuable in the treatment of inflammatory conditions such as asthma.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-[(4-Chlorobenzyl)thio]propanoic acid.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors.
-
Toxicity: While specific toxicity data is unavailable, the compound should be treated as potentially hazardous. Carboxylic acids can be corrosive, and organosulfur compounds can have strong odors and variable toxicities. [11][1]* Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
References
-
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PubChem. 2-(4-Chlorophenoxy)propionic acid. [Link]
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Green Chemistry (RSC Publishing). Conversion of thiols into sulfonyl halogenides under aerobic and metal-free conditions. [Link]
- Google Patents. CN1931836A - Preparation method of 2-mercaptopropionic acid.
-
ResearchGate. Pharmacology of MK-0591 (3-[1-(4-chlorobenzyl)-3-(t-butylthio)-5-(quinolin-2-yl-methoxy)-indol- 2-yl]-2,2-dimethyl propanoic acid), a potent, orally active leukotriene biosynthesis inhibitor. [Link]
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Scribd. Reactions of Thiols: Review. [Link]
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Journal of the Chemical Society C: Organic (RSC Publishing). The synthesis and reduction of optically active 2-mercaptopropionic acid and some derivatives. [Link]
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ScienceDirect. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link]
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PrepChem.com. Preparation of 4-chlorobenzyl chloride. [Link]
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MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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Science of Synthesis. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. [Link]
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Organic Chemistry Portal. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. [Link]
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Indian Academy of Sciences. Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. [Link]
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MDPI. Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. [Link]
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PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
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PubMed. Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. [Link]
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Cheméo. Propanoic acid, 2-chloro-. [Link]
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Letters in Applied NanoBioScience. Synthesis of (Z)-2-((5-(2-chlorobenzylidene)-4-oxo-4,5- dihydrothiazol-2-yl)amino)butanoic Acid as Antimicrobial Agent. [Link]
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PMC - NIH. Design and Synthesis of Highly Active Antimycobacterial Mutual Esters of 2-(2-Isonicotinoylhydrazineylidene)propanoic Acid. [Link]
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